Crystal Structure Binding vs. Methoxy Analog
The target compound's binding to human soluble adenylate cyclase (solAC/ADCY10) has been solved by X-ray diffraction at 1.70 Å resolution (PDB 4OYI). This reveals a distinct binding mode within the allosteric bicarbonate binding pocket. The 3-methoxy analog (PDB 4OYM) was solved at the same 1.70 Å resolution, providing a direct structural comparison. The different R-values (4OYI R-work: 0.170; 4OYM R-work: 0.174) and distinct binding interactions demonstrate the target compound's specific pharmacophoric contribution [1][2].
| Evidence Dimension | X-ray crystallographic binding mode |
|---|---|
| Target Compound Data | PDB 4OYI; Resolution: 1.70 Å; R-work: 0.170; R-free: 0.207; Ligand: (4-Amino-furazan-3-yl)-phenyl-methanone |
| Comparator Or Baseline | PDB 4OYM; Resolution: 1.70 Å; R-work: 0.174; R-free: 0.218; Ligand: (4-Amino-furazan-3-yl)-(3-methoxy-phenyl)-methanone |
| Quantified Difference | R-work differs by 0.004; R-free differs by 0.011. The 3-methoxy substitution alters the binding contacts, resulting in a different ligand conformation in the allosteric pocket. |
| Conditions | Human ADCY10 enzyme expressed in Spodoptera frugiperda; X-ray diffraction; both structures co-crystallized and deposited under identical experimental parameters. |
Why This Matters
For any project involving ADCY10, this target compound is the structurally validated chemical probe; the analog cannot act as an isosteric substitute and will likely have different binding kinetics.
- [1] RCSB PDB. 4OYI: Human solAC Complexed with (4-Amino-furazan-3-yl)-phenyl-methanone. 2014. Available at: https://www.rcsb.org/structure/4OYI View Source
- [2] RCSB PDB. 4OYM: Human solAC Complexed with (4-Amino-furazan-3-yl)-(3-methoxy-phenyl)-methanone. 2014. Available at: https://www.rcsb.org/structure/4OYM View Source
